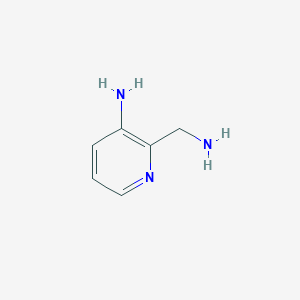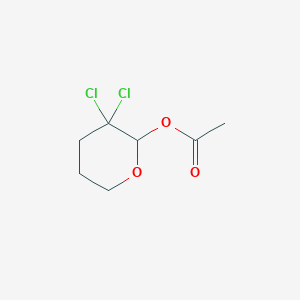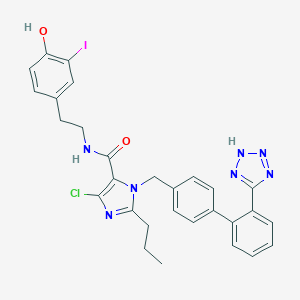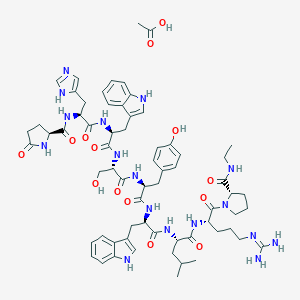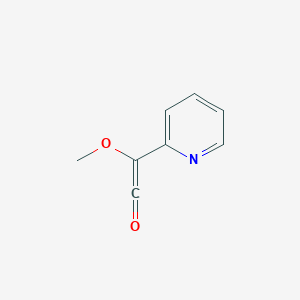
Ethenone, methoxy-2-pyridinyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenone, methoxy-2-pyridinyl-(9CI) is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This compound is characterized by the presence of a methoxy group and a pyridinyl group attached to an ethenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethenone, methoxy-2-pyridinyl-(9CI) typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a base. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethenone, methoxy-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethenone, methoxy-2-pyridinyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethenone, methoxy-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Ethenone, methoxy-2-pyridinyl-(9CI) can be compared with other similar compounds, such as:
2-Acetyl-6-methoxypyridine: This compound has a similar structure but differs in the position of the methoxy group.
2-Methoxy-2-(3-pyridinyl)ethenone: This isomer has the methoxy group attached to a different position on the pyridinyl ring.
The uniqueness of Ethenone, methoxy-2-pyridinyl-(9CI) lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
150176-09-3 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3 |
Clave InChI |
JAIAZAHFKJBZAQ-UHFFFAOYSA-N |
SMILES |
COC(=C=O)C1=CC=CC=N1 |
SMILES canónico |
COC(=C=O)C1=CC=CC=N1 |
Sinónimos |
Ethenone, methoxy-2-pyridinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


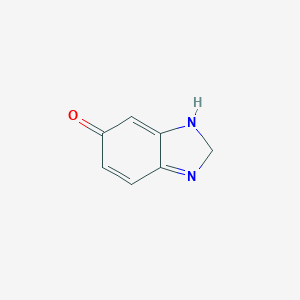
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)
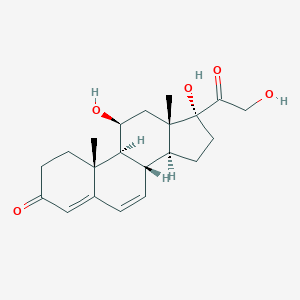
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
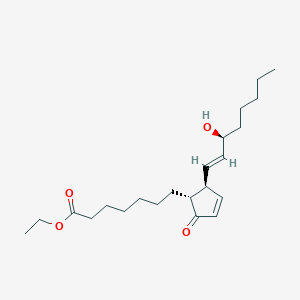
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
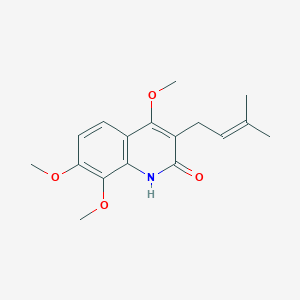

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
